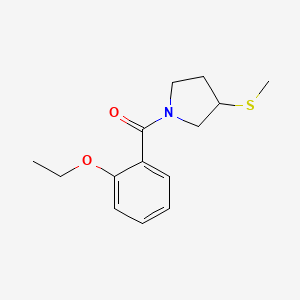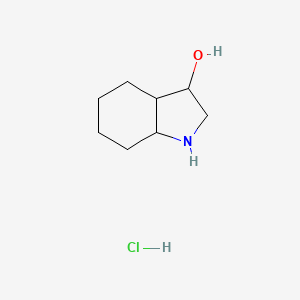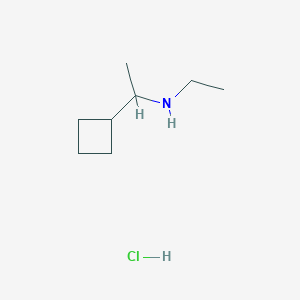
(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine is widely used by medicinal chemists to create compounds for treating human diseases .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including “(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone”, is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, provides insights into their potential applications in materials science, including the development of novel materials with specific optical, electrical, or mechanical properties. These analyses are crucial for understanding the intermolecular interactions that influence the macroscopic properties of materials (Lakshminarayana et al., 2009).
Synthesis and Spectroscopic Characterization
The synthesis and characterization of organotin(IV) complexes derived from compounds with structural similarities to (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone, like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, highlight applications in medicinal chemistry, particularly in the development of new antimicrobial agents. These studies demonstrate how variations in molecular structure can lead to significant differences in biological activity, underscoring the potential for designing targeted therapeutic agents (Singh, Singh, & Bhanuka, 2016).
Chemical Synthesis Techniques
Research into the chemical synthesis of related compounds provides valuable methodologies for producing various heterocyclic compounds, which are often used in pharmaceuticals, agrochemicals, and dyes. Techniques such as the rearrangement of chlorinated pyrrolidin-2-ones to create 5-methoxylated 3-pyrrolin-2-ones illustrate the versatility of these methods in generating compounds with potential applications across a wide range of industries (Ghelfi et al., 2003).
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives for their antimicrobial activity, as seen in the study of compounds like 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, suggest the potential of (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone and its analogues in contributing to the development of new antimicrobial agents. These efforts are crucial in the ongoing search for effective treatments against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).
Direcciones Futuras
The future directions for research on “(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” and similar pyrrolidine derivatives could involve further exploration of their biological activities and potential therapeutic applications . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of study .
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-17-13-7-5-4-6-12(13)14(16)15-9-8-11(10-15)18-2/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGZIFSEWZBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)
![2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2436779.png)
![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)
![(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)

![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2436791.png)


![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2436794.png)

![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2436798.png)